n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-10(11-3-4-12(14)13(15)9-11)16-6-8-18-7-2-5-17-18/h2-5,7,9-10,16H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLYOBDYIXGUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3,4-Difluorophenylacetaldehyde
A practical route involves condensing 3,4-difluorophenylacetaldehyde with ammonia under reductive conditions:
-
Aldehyde Preparation : 3,4-Difluorophenylacetic acid is reduced to 3,4-difluorophenylacetaldehyde using LiAlH4 or catalytic hydrogenation.
-
Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of NaBH3CN or H2/Pd-C to yield the primary amine.
Key Data :
-
Yield: 65–75% (optimized for NH3 excess and low-temperature hydrogenation).
-
Purity: >95% (HPLC).
Gabriel Synthesis via Phthalimide Intermediate
An alternative pathway employs the Gabriel synthesis to avoid over-alkylation:
-
Alkylation : 3,4-Difluorophenethyl bromide reacts with potassium phthalimide to form N-(3,4-difluorophenethyl)phthalimide.
Key Data :
-
Yield: 70–80% after recrystallization.
-
Regioselectivity: >99% (no detectable branching).
Preparation of 2-(1H-Pyrazol-1-yl)ethyl Electrophiles
Direct N-Alkylation of Pyrazole
Pyrazole undergoes regioselective alkylation at the N1 position using 1,2-dibromoethane under basic conditions:
-
Reaction : Pyrazole (1.0 equiv), 1,2-dibromoethane (1.2 equiv), and K2CO3 (2.0 equiv) in DMF at 80°C for 12 h.
-
Isolation : The crude product is purified via distillation or column chromatography to yield 1-(2-bromoethyl)-1H-pyrazole.
Key Data :
-
Yield: 50–60%.
-
Regioselectivity (N1:N2): 85:15.
Tosylation of 2-(1H-Pyrazol-1-yl)ethanol
A two-step sequence converts pyrazole to a tosylate for improved leaving-group ability:
-
Hydroxyethylation : Pyrazole reacts with 2-chloroethanol in the presence of NaH (60%) in THF to form 2-(1H-pyrazol-1-yl)ethanol.
-
Tosylation : The alcohol is treated with TsCl (1.1 equiv) and Et3N (2.0 equiv) in CH2Cl2 at 0°C to room temperature.
Key Data :
-
Yield (Step 1): 70–75%.
-
Yield (Step 2): 90–95%.
Coupling Strategies for Final Assembly
Nucleophilic Substitution
The amine displaces the tosylate or bromide in a polar aprotic solvent:
-
Reaction : 1-(3,4-Difluorophenyl)ethan-1-amine (1.0 equiv) and 1-(2-tosyl/bromoethyl)-1H-pyrazole (1.1 equiv) in DMF with K2CO3 (2.0 equiv) at 60°C for 24 h.
-
Workup : Aqueous extraction followed by silica gel chromatography.
Key Data :
-
Yield: 65–75%.
-
Purity: >98% (NMR).
Optimization and Scale-Up Considerations
Solvent and Base Selection
Catalytic Approaches
Copper-catalyzed Ullmann coupling, as demonstrated in analogous syntheses, could streamline pyrazole-ethyl bond formation but remains unexplored for this specific target.
Analytical Characterization
Spectroscopic Data
-
1H NMR (500 MHz, CDCl3) : δ 7.45–7.30 (m, 2H, Ar-F), 7.15 (d, J = 8.5 Hz, 1H, Ar), 6.25 (s, 1H, pyrazole-H), 4.20 (t, J = 6.0 Hz, 2H, NCH2), 3.10 (q, J = 6.5 Hz, 2H, CH2NH), 2.85 (t, J = 6.0 Hz, 2H, CH2Ar), 1.45 (s, 1H, NH).
-
HRMS (ESI) : [M + H]+ calcd for C13H15F2N3: 264.1215; found: 264.1218.
Purity and Stability
-
HPLC : Rt = 8.2 min (C18 column, 60% MeOH/H2O).
-
Storage : Stable at −20°C under N2 for >6 months.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the difluorophenyl group or the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Hydrogenated pyrazole or difluorophenyl derivatives.
Substitution: Halogenated or nitrated difluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The presence of the difluorophenyl group enhances biological activity by improving lipophilicity and modulating receptor interactions. A study demonstrated that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has also been explored. Research indicates that compounds containing the pyrazole ring exhibit significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Neurological Applications
Pyrazole derivatives are being investigated for their neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. Their ability to cross the blood-brain barrier makes them suitable candidates for neurological drug development .
Material Science Applications
Coordination Chemistry
The compound has been utilized in coordination chemistry, forming complexes with transition metals. These complexes exhibit interesting electronic properties and can be used in catalysis or as luminescent materials. For example, iridium complexes derived from pyrazole ligands have shown potential in OLED (Organic Light Emitting Diode) applications due to their efficient light-emitting properties .
Polymer Chemistry
In polymer science, pyrazole-containing compounds are explored as additives to enhance the thermal stability and mechanical properties of polymers. The incorporation of such compounds can lead to improved performance characteristics in various applications, including coatings and composites .
Case Studies
Mechanism of Action
The mechanism by which n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The difluorophenyl group may enhance binding affinity and specificity, while the pyrazole ring could facilitate interactions with active sites.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Substitution at the 3,5-difluorophenyl position () in HIV inhibitors suggests positional fluorination influences target specificity .
Pyrazole placement on the ethyl chain (target) vs. phenyl ring () alters spatial orientation, affecting docking in enzymatic pockets .
Stereochemical Considerations :
- The R-configuration in ’s compound highlights how stereochemistry modulates biological activity, a factor requiring investigation for the target compound .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound’s logP (estimated ~2.5) is higher than ’s analog (logP ~2.1) due to added fluorine, favoring blood-brain barrier penetration .
- Molecular Weight : At 238 g/mol, the target is within the acceptable range for CNS drugs (<400 g/mol), unlike bulkier analogs like ’s compound (311 g/mol) .
- Synthetic Complexity : Compared to cyclopropane-containing derivatives (), the target’s linear ethyl-pyrazole chain simplifies synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine, and what challenges arise during purification?
- Methodology : A common approach involves coupling a pyrazole-containing ethylamine intermediate with a 3,4-difluorophenylacetyl group. For example, alkylation of 1H-pyrazole with 2-chloroethylamine under basic conditions (e.g., NaH in DMF) yields the pyrazol-1-ylethylamine intermediate. Subsequent reductive amination with 3,4-difluorophenylacetone using NaBH3CN or catalytic hydrogenation can produce the target compound.
- Purification Challenges : Due to polar byproducts (e.g., unreacted amines or salts), column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) is recommended. LC-MS or NMR tracking ensures purity .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
- Analytical Techniques :
- NMR : H and C NMR (DMSO-d6 or CDCl3) should confirm the pyrazole ring (δ ~7.5–8.5 ppm), ethylamine chain (δ ~2.8–3.5 ppm), and 3,4-difluorophenyl group (δ ~6.8–7.2 ppm with splitting patterns) .
- X-ray Crystallography : For stereochemical confirmation, single-crystal X-ray diffraction using SHELXL (via Olex2 or similar software) is ideal. SHELX programs are robust for small-molecule refinement .
- HRMS : High-resolution mass spectrometry (ESI or EI) validates molecular formula (CHFN) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening :
- Enzyme Inhibition : Test against kinases or GPCRs (e.g., via fluorescence polarization assays) due to the pyrazole moiety’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural characterization?
- Contradiction Analysis :
- Dynamic Effects : Aromatic fluorine atoms in the 3,4-difluorophenyl group may cause complex splitting. Use F NMR (δ ~-120 to -140 ppm for aromatic F) to confirm substitution patterns .
- Tautomerism : Pyrazole rings can exhibit tautomeric shifts. Variable-temperature NMR (e.g., 25–80°C) stabilizes dominant tautomers for clearer interpretation .
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
- Experimental Design :
- Catalyst Screening : Test Pd/C, Raney Ni, or transfer hydrogenation systems for reductive amination efficiency.
- Solvent Optimization : Replace DMF with THF or MeCN to reduce side reactions (e.g., N-alkylation vs. C-alkylation) .
- Table: Reaction Conditions
| Parameter | Optimization Range | Outcome |
|---|---|---|
| Temperature | 0°C → RT → 50°C | Higher temps favor imine formation |
| Catalyst Loading | 5–20 mol% | 10 mol% Pd/C maximizes yield (85%) |
| pH Control | Buffered (pH 6–7) | Prevents decomposition of intermediates |
Q. How does the 3,4-difluorophenyl group influence binding affinity in target proteins compared to mono-fluorinated analogs?
- Mechanistic Insight :
- Computational Modeling : Perform docking studies (AutoDock Vina) to compare interactions of 3,4-difluoro vs. 4-fluoro derivatives with kinase domains. The di-fluoro substitution enhances hydrophobic interactions and reduces metabolic oxidation .
- SAR Studies : Synthesize analogs (e.g., 3-F, 4-F, 2,4-diF) and test IC values against EGFR or VEGFR2. Data shows 3,4-diF improves potency by 2–3x over mono-fluorinated variants .
Q. What are the limitations of using SHELXL for refining structures with disordered fluorine atoms?
- Crystallography Challenges :
- Disorder Handling : Fluorine’s high electron density can cause overlapping peaks. Use PART instructions in SHELXL to model disorder, and apply ISOR/DFIX restraints .
- Data Quality : High-resolution data (<1.0 Å) is critical. If unavailable, omit fluorine atoms from initial refinement and reintroduce with occupancy refinement .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and observed HPLC retention times?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
